molecular formula C10H6ClN3O4 B14396746 4-Chloro-2-cyano-6-nitrophenyl ethenylcarbamate CAS No. 88310-52-5

4-Chloro-2-cyano-6-nitrophenyl ethenylcarbamate

Cat. No.: B14396746
CAS No.: 88310-52-5
M. Wt: 267.62 g/mol
InChI Key: SWQLYIJZNMZXKO-UHFFFAOYSA-N
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Description

4-Chloro-2-cyano-6-nitrophenyl ethenylcarbamate is an organic compound with a complex structure that includes chloro, cyano, nitro, and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyano-6-nitrophenyl ethenylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a chloro-substituted benzene ring, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The final step involves the formation of the carbamate group via a reaction with an appropriate isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyano-6-nitrophenyl ethenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of primary amines from the cyano group.

    Substitution: Replacement of the chloro group with various nucleophiles, leading to a wide range of substituted derivatives.

Scientific Research Applications

4-Chloro-2-cyano-6-nitrophenyl ethenylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyano-6-nitrophenyl ethenylcarbamate involves its interaction with specific molecular targets. The compound’s functional groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-cyano-6-nitrophenyl morpholine
  • 4-Nitrophenylchloroformate

Uniqueness

4-Chloro-2-cyano-6-nitrophenyl ethenylcarbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

88310-52-5

Molecular Formula

C10H6ClN3O4

Molecular Weight

267.62 g/mol

IUPAC Name

(4-chloro-2-cyano-6-nitrophenyl) N-ethenylcarbamate

InChI

InChI=1S/C10H6ClN3O4/c1-2-13-10(15)18-9-6(5-12)3-7(11)4-8(9)14(16)17/h2-4H,1H2,(H,13,15)

InChI Key

SWQLYIJZNMZXKO-UHFFFAOYSA-N

Canonical SMILES

C=CNC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])Cl)C#N

Origin of Product

United States

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